2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide
Description
This compound is a 1,2,4-triazole derivative featuring a 2-methylphenyl substituent at position 5 of the triazole ring and a 2,6-dimethylphenyl group attached to the acetamide moiety. Its molecular formula is C₂₀H₂₂N₅OS, with an average molecular mass of 392.49 g/mol.
Properties
Molecular Formula |
C19H21N5OS |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C19H21N5OS/c1-12-7-4-5-10-15(12)18-22-23-19(24(18)20)26-11-16(25)21-17-13(2)8-6-9-14(17)3/h4-10H,11,20H2,1-3H3,(H,21,25) |
InChI Key |
DBSVCKLIMGWYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new drugs for treating infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt the function of cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of 1,2,4-triazole-acetamide derivatives. Key structural analogs include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylphenyl substituent (electron-donating) may enhance metabolic stability compared to electron-withdrawing groups like chlorine in the 2,4-dichlorophenyl analog .
- Aromatic vs.
Pharmacological Activity Comparisons
Anti-Inflammatory and Anti-Exudative Effects
- Furan-2-yl Analog () : Exhibited anti-exudative activity comparable to diclofenac (10 mg/kg dose). Substitutions at the phenyl residue (e.g., methoxy, nitro) further enhanced activity .
- 2-Pyridyl Analog (): The compound 2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide demonstrated 1.28× higher activity than diclofenac in formalin-induced edema models .
Yield and Reaction Conditions
Key Insights :
- The main compound’s synthesis likely follows similar protocols, with yields influenced by steric hindrance from the 2-methylphenyl group.
- Higher yields (e.g., 83% in ) correlate with less bulky substituents .
Pharmacokinetic and Metabolic Profiles
- Potassium 2-((4-amino-5-(morfolinometyl)-4H-1,2,4-triazol-3-yl)thio)acetate (): Exhibited rapid absorption (t₁/₂ = 0.32 hours) and five identified metabolites, suggesting triazole derivatives undergo oxidative metabolism .
- Structural Implications : The 2-methylphenyl group in the main compound may slow metabolism compared to smaller substituents (e.g., furan), prolonging its half-life.
Biological Activity
The compound 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention for its potential biological activities, particularly in the context of anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H22N4S
- CAS Number : 727718-65-2
Synthesis and Characterization
The synthesis of triazole derivatives typically involves coupling reactions that can be facilitated by ultrasound or microwave irradiation to enhance yields and reduce reaction times. In one study, various N-substituted triazole derivatives were synthesized and characterized using spectroscopic methods (FTIR, NMR) and analytical techniques (HRMS) .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide were tested against various cancer cell lines:
-
HepG2 Cell Line : The compound exhibited significant anti-proliferative activity against HepG2 liver cancer cells. The IC50 values were determined using MTT assays, indicating varying levels of cytotoxicity depending on the substitution patterns on the aryl rings.
The structure–activity relationship (SAR) study indicated that compounds with electron-donating groups at specific positions showed enhanced activity .
Compound IC50 (µg/mL) Activity Level 6d 13.004 High 6b 20.000 Moderate 6e 28.399 Low
The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes related to cancer cell proliferation. For instance:
- Thymidylate Synthase : Inhibition leads to reduced DNA synthesis in rapidly dividing cancer cells.
- Histone Deacetylases (HDAC) : Modulating histone acetylation can affect gene expression related to cell cycle regulation and apoptosis.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in preclinical models:
- In Vivo Studies : Animal models treated with triazole compounds demonstrated a reduction in tumor size compared to controls. The administration route and dosage were crucial for maximizing therapeutic effects.
- Combination Therapy : Combining triazole derivatives with established chemotherapeutics showed synergistic effects, enhancing overall efficacy while reducing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
